molecular formula C10H12N2O3 B13152695 N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide

Cat. No.: B13152695
M. Wt: 208.21 g/mol
InChI Key: BFGQLCPNTGIEBB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide typically involves the following steps :

Chemical Reactions Analysis

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways . The compound’s azetidine ring and furan ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide can be compared with other similar compounds, such as :

    N-Boc-azetidin-3-one: A precursor in the synthesis of the target compound.

    Methyl 2-(azetidin-3-ylidene)acetate: Another intermediate used in similar synthetic routes.

    3-(Acetoxymethyl)azetidines: Functionalized azetidines with similar structural features.

The uniqueness of this compound lies in its combination of the azetidine ring, furan ring, and acetamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-[1-(5-formylfuran-2-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C10H12N2O3/c1-7(14)11-8-4-12(5-8)10-3-2-9(6-13)15-10/h2-3,6,8H,4-5H2,1H3,(H,11,14)

InChI Key

BFGQLCPNTGIEBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

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